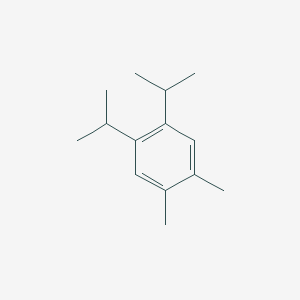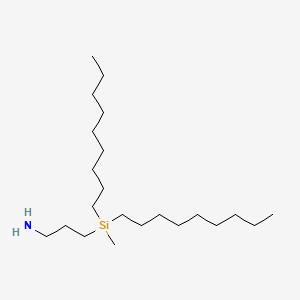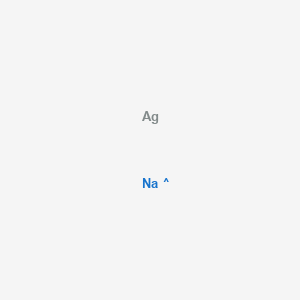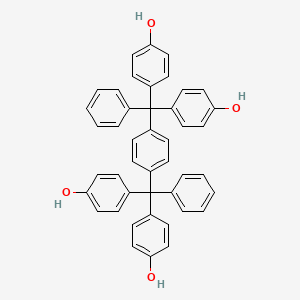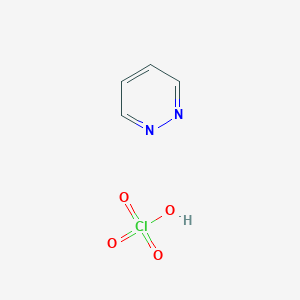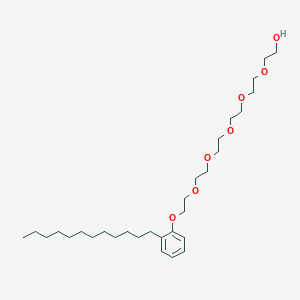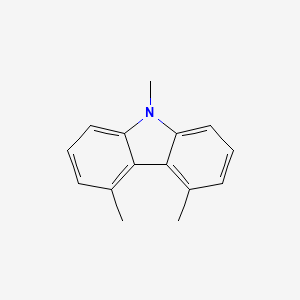![molecular formula C24H34O5 B14658894 1,1'-Oxybis[4-(1,1-diethoxyethyl)benzene] CAS No. 48220-85-5](/img/structure/B14658894.png)
1,1'-Oxybis[4-(1,1-diethoxyethyl)benzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Oxybis[4-(1,1-diethoxyethyl)benzene] is an organic compound with the molecular formula C24H34O5 It is characterized by the presence of two benzene rings connected by an oxygen atom, with each benzene ring further substituted by a 1,1-diethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Oxybis[4-(1,1-diethoxyethyl)benzene] typically involves the reaction of 4-(1,1-diethoxyethyl)phenol with an appropriate oxidizing agent to form the ether linkage. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Oxybis[4-(1,1-diethoxyethyl)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinones or phenolic derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
1,1’-Oxybis[4-(1,1-diethoxyethyl)benzene] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-Oxybis[4-(1,1-diethoxyethyl)benzene] involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve:
Binding to active sites: The compound may bind to the active sites of enzymes, inhibiting or modulating their activity.
Signal transduction: It may influence cellular signaling pathways, leading to changes in gene expression or cellular behavior.
Comparison with Similar Compounds
Benzene, 1,1’-oxybis[4-methyl-]: Similar structure but with methyl groups instead of 1,1-diethoxyethyl groups.
Benzene, 1,1’-[oxybis(methylene)]bis-: Contains methylene linkages instead of 1,1-diethoxyethyl groups.
Uniqueness: 1,1’-Oxybis[4-(1,1-diethoxyethyl)benzene] is unique due to the presence of 1,1-diethoxyethyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
48220-85-5 |
|---|---|
Molecular Formula |
C24H34O5 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1-(1,1-diethoxyethyl)-4-[4-(1,1-diethoxyethyl)phenoxy]benzene |
InChI |
InChI=1S/C24H34O5/c1-7-25-23(5,26-8-2)19-11-15-21(16-12-19)29-22-17-13-20(14-18-22)24(6,27-9-3)28-10-4/h11-18H,7-10H2,1-6H3 |
InChI Key |
IEOLOEHFVJITNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C)(OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


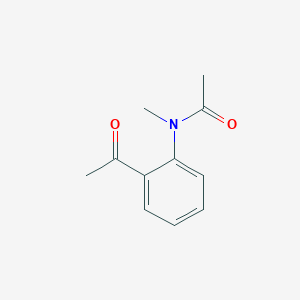

![Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14658830.png)


